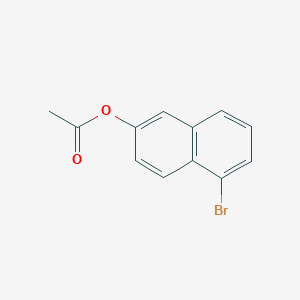
5-Bromo-2-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-naphthyl acetate (BNA) is a widely used substrate for measuring the activity of esterases and lipases in various biological samples. The compound is a colorless to pale yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mecanismo De Acción
5-Bromo-2-naphthyl acetate is hydrolyzed by esterases and lipases to produce 5-bromo-2-naphthol and acetic acid. The reaction is catalyzed by the enzyme and the rate of the reaction is proportional to the activity of the enzyme.
Biochemical and Physiological Effects:
5-Bromo-2-naphthyl acetate does not have any direct biochemical or physiological effects on the body. However, the measurement of enzyme activity using 5-Bromo-2-naphthyl acetate can provide valuable information about the health status of an individual.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-2-naphthyl acetate is a widely used substrate for measuring enzyme activity due to its high sensitivity and specificity. It is also relatively inexpensive and easy to use. However, 5-Bromo-2-naphthyl acetate has some limitations such as its instability in aqueous solutions and its potential interference with other compounds in the biological sample.
Direcciones Futuras
There are several future directions for the use of 5-Bromo-2-naphthyl acetate in scientific research. One potential application is the development of new assays for the measurement of enzyme activity using 5-Bromo-2-naphthyl acetate as a substrate. Another direction is the investigation of the role of esterases and lipases in various diseases and the development of new therapies targeting these enzymes. Additionally, the development of new methods for the synthesis and purification of 5-Bromo-2-naphthyl acetate could improve its use in laboratory experiments.
Métodos De Síntesis
5-Bromo-2-naphthyl acetate can be synthesized by reacting 5-bromo-2-naphthol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 5-Bromo-2-naphthyl acetate as a product and acetic acid as a byproduct.
Aplicaciones Científicas De Investigación
5-Bromo-2-naphthyl acetate is commonly used in scientific research to measure the activity of esterases and lipases in various biological samples such as blood, urine, and tissue homogenates. The activity of these enzymes is important in the diagnosis and monitoring of various diseases such as liver and pancreatic disorders.
Propiedades
Fórmula molecular |
C12H9BrO2 |
|---|---|
Peso molecular |
265.1 g/mol |
Nombre IUPAC |
(5-bromonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)15-10-5-6-11-9(7-10)3-2-4-12(11)13/h2-7H,1H3 |
Clave InChI |
FFMWMXGKUDMYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)Br |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



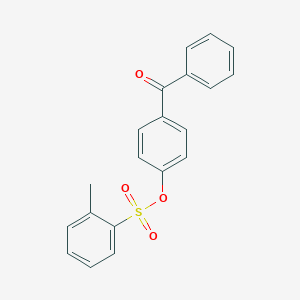

![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
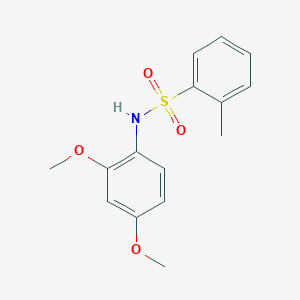
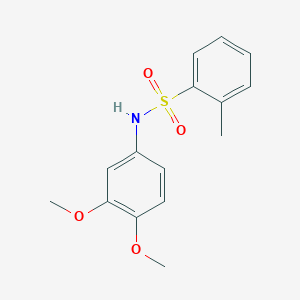

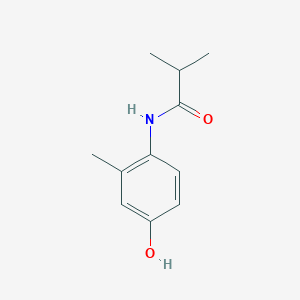
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)
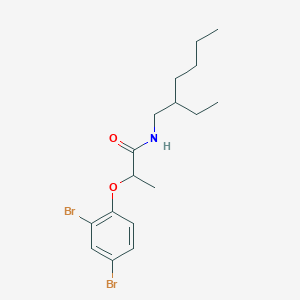

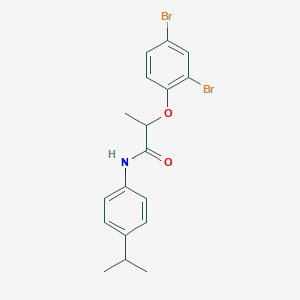
![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)
